molecular formula C13H10BrNO3S B4965108 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione

5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B4965108
M. Wt: 340.19 g/mol
InChI Key: UNJQCVCWDRPEJZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has attracted a lot of attention in the scientific community due to its potential therapeutic benefits. ATB-346 has been shown to have anti-inflammatory, analgesic, and gastroprotective effects, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism of Action

ATB-346 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-diones, ATB-346 selectively targets COX-2 while sparing COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to have several biochemical and physiological effects, including the suppression of inflammatory cytokines, the inhibition of leukocyte infiltration, and the reduction of oxidative stress. Moreover, ATB-346 has been shown to have a gastroprotective effect, reducing the risk of gastrointestinal ulcers and bleeding.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

ATB-346 has shown great potential for the treatment of various inflammatory diseases, and future research should focus on its clinical efficacy and safety in humans. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to explore its potential for the treatment of other diseases, such as cancer and neurodegenerative disorders.

Synthesis Methods

ATB-346 can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl bromide, followed by the reaction with thiazolidine-2,4-dione. The final product is obtained through a purification process involving column chromatography and recrystallization.

Scientific Research Applications

ATB-346 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing inflammation and pain in various animal models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. Moreover, ATB-346 has been shown to have a better safety profile compared to traditional 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-diones, with a lower risk of gastrointestinal side effects.

properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c1-2-5-18-10-4-3-8(6-9(10)14)7-11-12(16)15-13(17)19-11/h2-4,6-7H,1,5H2,(H,15,16,17)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJQCVCWDRPEJZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.